molecular formula C16H20N2O2 B2454514 N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide CAS No. 1436205-25-2

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide

Cat. No.: B2454514
CAS No.: 1436205-25-2
M. Wt: 272.348
InChI Key: RIUJPXWAKAFPOB-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide is a synthetic organic compound characterized by a cyanocyclopropyl group attached to a butanamide backbone, with a dimethylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide typically involves multiple steps:

    Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.

    Attachment of the Butanamide Backbone: The cyanocyclopropyl intermediate is then reacted with a butanamide derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Dimethylphenoxy Group: The final step involves the nucleophilic substitution of the butanamide intermediate with 3,4-dimethylphenol, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyanocyclopropyl group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopropyl group can act as a reactive moiety, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopropyl)-4-phenoxybutanamide: Lacks the dimethyl groups on the phenoxy ring, which may affect its reactivity and binding properties.

    N-(1-Cyanocyclopropyl)-4-(3,4-dichlorophenoxy)butanamide: Contains chlorine substituents instead of methyl groups, potentially altering its chemical and biological properties.

Uniqueness

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide is unique due to the presence of both the cyanocyclopropyl and dimethylphenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-5-6-14(10-13(12)2)20-9-3-4-15(19)18-16(11-17)7-8-16/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJPXWAKAFPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCC(=O)NC2(CC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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